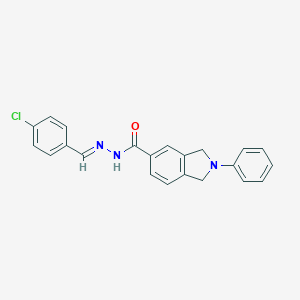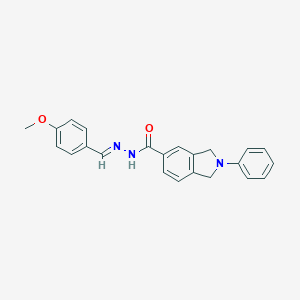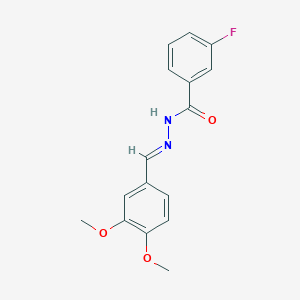![molecular formula C28H20Cl4N2O4 B390792 2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B390792.png)
2-(2,4-dichlorophenoxy)-N-(4'-{[(2,4-dichlorophenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is a synthetic organic compound with the molecular formula C28H20Cl4N2O4. This compound is characterized by its biphenyl core structure, which is substituted with two 2,4-dichlorophenoxyacetamide groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] typically involves the reaction of 4,4’-biphenyldiamine with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Applications De Recherche Scientifique
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-4,4’-biphenyldiylbis[2-(4-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(2-methylphenoxy)acetamide]
- N,N’-4,4’-biphenyldiylbis[2-(4-chlorophenoxy)acetamide]
Uniqueness
N,N’-4,4’-biphenyldiylbis[2-(2,4-dichlorophenoxy)acetamide] is unique due to the presence of two 2,4-dichlorophenoxy groups, which impart distinct chemical and biological properties. This compound’s specific substitution pattern can influence its reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C28H20Cl4N2O4 |
|---|---|
Poids moléculaire |
590.3g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C28H20Cl4N2O4/c29-19-5-11-25(23(31)13-19)37-15-27(35)33-21-7-1-17(2-8-21)18-3-9-22(10-4-18)34-28(36)16-38-26-12-6-20(30)14-24(26)32/h1-14H,15-16H2,(H,33,35)(H,34,36) |
Clé InChI |
ZRPULFUPPDNFON-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2-furyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390709.png)


![Methyl 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B390714.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B390715.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B390718.png)


![N'-[5-nitro-2-(4-morpholinyl)benzylidene]pentanohydrazide](/img/structure/B390725.png)
![N'-{4-[(3-chloro-2-propenyl)oxy]benzylidene}-2-cyanoacetohydrazide](/img/structure/B390726.png)
![N'-(2,6-dichlorobenzylidene)-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B390728.png)
![3-nitro-N'-[5-nitro-2-(1-piperidinyl)benzylidene]benzohydrazide](/img/structure/B390729.png)
![2-(3,4-dichlorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B390730.png)
![N-[2-(2-chlorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B390731.png)
